molecular formula C17H17N3OS2 B2484728 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 335217-16-8

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2484728
CAS No.: 335217-16-8
M. Wt: 343.46
InChI Key: GYRYHURELXURJF-UHFFFAOYSA-N
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Description

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thioether and acetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine

Uniqueness

Compared to similar compounds, 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-6-4-5-7-13(10)20-14(21)8-22-16-15-11(2)12(3)23-17(15)19-9-18-16/h4-7,9H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYHURELXURJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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